molecular formula C21H25N3O3 B4170482 N-cyclohexyl-5-nitro-2-[(2-phenylethyl)amino]benzamide

N-cyclohexyl-5-nitro-2-[(2-phenylethyl)amino]benzamide

Cat. No. B4170482
M. Wt: 367.4 g/mol
InChI Key: HAZHPDDPJMNMTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclohexyl-5-nitro-2-[(2-phenylethyl)amino]benzamide, also known as CX5461, is a small-molecule inhibitor that selectively targets RNA polymerase I (Pol I) transcription. CX5461 has been found to have potential therapeutic effects in cancer treatment, specifically in targeting cancer cells with high levels of Pol I activity.

Mechanism of Action

N-cyclohexyl-5-nitro-2-[(2-phenylethyl)amino]benzamide selectively targets Pol I transcription by binding to the DNA template and preventing the recruitment of transcription initiation factors. This inhibition of Pol I transcription leads to a decrease in ribosome biogenesis and protein synthesis, which ultimately results in cell death in cancer cells. N-cyclohexyl-5-nitro-2-[(2-phenylethyl)amino]benzamide has been found to have minimal effects on normal cells, making it a promising therapeutic agent for cancer treatment.
Biochemical and Physiological Effects:
N-cyclohexyl-5-nitro-2-[(2-phenylethyl)amino]benzamide has been found to have a number of biochemical and physiological effects in cancer cells. It has been shown to induce DNA damage and activate the p53 pathway, which is a key regulator of cell cycle arrest and apoptosis. N-cyclohexyl-5-nitro-2-[(2-phenylethyl)amino]benzamide has also been found to inhibit the AKT/mTOR pathway, which is a common signaling pathway in cancer cells that promotes cell survival and growth. Additionally, N-cyclohexyl-5-nitro-2-[(2-phenylethyl)amino]benzamide has been found to induce autophagy, which is a cellular process that can lead to cell death in cancer cells.

Advantages and Limitations for Lab Experiments

N-cyclohexyl-5-nitro-2-[(2-phenylethyl)amino]benzamide has several advantages for lab experiments, including its selectivity for cancer cells with high levels of Pol I activity and its ability to enhance the effectiveness of other cancer treatments. However, N-cyclohexyl-5-nitro-2-[(2-phenylethyl)amino]benzamide also has some limitations, including its potential toxicity and the need for careful control of reaction conditions and purification methods during the synthesis process.

Future Directions

There are several future directions for research on N-cyclohexyl-5-nitro-2-[(2-phenylethyl)amino]benzamide. One area of research is the development of more efficient synthesis methods for N-cyclohexyl-5-nitro-2-[(2-phenylethyl)amino]benzamide. Another area of research is the identification of biomarkers that can be used to predict which cancer patients are most likely to benefit from N-cyclohexyl-5-nitro-2-[(2-phenylethyl)amino]benzamide treatment. Additionally, further studies are needed to determine the optimal dosing and treatment regimens for N-cyclohexyl-5-nitro-2-[(2-phenylethyl)amino]benzamide in cancer patients. Finally, there is potential for N-cyclohexyl-5-nitro-2-[(2-phenylethyl)amino]benzamide to be used in combination with other cancer treatments to enhance their effectiveness and improve patient outcomes.

Scientific Research Applications

N-cyclohexyl-5-nitro-2-[(2-phenylethyl)amino]benzamide has been extensively studied for its potential therapeutic effects in cancer treatment. It has been found to selectively target cancer cells with high levels of Pol I activity, which is a common feature of many cancers. N-cyclohexyl-5-nitro-2-[(2-phenylethyl)amino]benzamide has been shown to induce cell death in cancer cells and inhibit tumor growth in animal models. Additionally, N-cyclohexyl-5-nitro-2-[(2-phenylethyl)amino]benzamide has been found to enhance the effectiveness of other cancer treatments, such as radiation therapy and chemotherapy.

properties

IUPAC Name

N-cyclohexyl-5-nitro-2-(2-phenylethylamino)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O3/c25-21(23-17-9-5-2-6-10-17)19-15-18(24(26)27)11-12-20(19)22-14-13-16-7-3-1-4-8-16/h1,3-4,7-8,11-12,15,17,22H,2,5-6,9-10,13-14H2,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAZHPDDPJMNMTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])NCCC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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